molecular formula C11H15NO3 B5856392 2,3-dimethoxy-N,N-dimethylbenzamide

2,3-dimethoxy-N,N-dimethylbenzamide

Cat. No.: B5856392
M. Wt: 209.24 g/mol
InChI Key: UXHLGQIAZXCPPB-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N,N-dimethylbenzamide (C₁₁H₁₅NO₃) is a benzamide derivative characterized by two methoxy (-OCH₃) groups at the 2- and 3-positions of the benzene ring and two methyl (-CH₃) groups attached to the amide nitrogen. This substitution pattern confers unique physicochemical and biological properties. The compound is synthesized via the reaction of 2,3-dimethoxybenzoic acid with dimethylamine under coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Properties

IUPAC Name

2,3-dimethoxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)11(13)8-6-5-7-9(14-3)10(8)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLGQIAZXCPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-N,N-dimethylbenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with dimethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with dimethylamine to yield the desired benzamide.

Industrial Production Methods: In an industrial setting, the production of 2,3-dimethoxy-N,N-dimethylbenzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: 2,3-Dimethoxy-N,N-dimethylbenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

2,3-Dimethoxy-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the dimethylamino group play crucial roles in its binding affinity and activity. The compound may exert its effects through pathways involving oxidative stress modulation and inhibition of bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-dimethoxy-N,N-dimethylbenzamide with key analogs, emphasizing structural differences and their implications for reactivity, solubility, and biological activity.

N,N-Diethyl-2,3-dimethoxybenzamide (C₁₃H₁₉NO₃)

  • Structural Difference : Ethyl (-C₂H₅) groups replace the methyl groups on the amide nitrogen.
  • Impact: Lipophilicity: Increased hydrophobicity due to longer alkyl chains, enhancing membrane permeability but reducing aqueous solubility . Synthesis: Requires diethylamine instead of dimethylamine, leading to slower reaction kinetics due to steric hindrance .

2,3-Diamino-N,N-dimethylbenzamide (C₉H₁₃N₃O)

  • Structural Difference: Methoxy groups are replaced with amino (-NH₂) groups.
  • Impact: Reactivity: Amino groups increase nucleophilicity, making the compound prone to electrophilic substitution reactions. Solubility: Higher polarity improves water solubility compared to the methoxy analog .

N,N-Dimethylbenzamide (C₉H₁₁NO)

  • Structural Difference : Lacks methoxy groups on the benzene ring.
  • Impact :
    • Electron Density : Absence of electron-donating methoxy groups reduces aromatic ring reactivity in electrophilic substitutions.
    • Chromatographic Behavior : Exhibits lower retention times in reversed-phase HPLC compared to methoxy-substituted analogs due to reduced hydrophobicity .
    • Applications : Primarily used as a solvent or intermediate in organic synthesis, lacking the pharmacological relevance of methoxy derivatives .

2,3-Dimethoxy-N,N,6-trimethylbenzamide (C₁₂H₁₇NO₃)

  • Structural Difference : Additional methyl group at the 6-position of the benzene ring.
  • Thermal Stability: Increased steric bulk may enhance thermal stability in material science applications .

Data Table: Key Properties of 2,3-Dimethoxy-N,N-dimethylbenzamide and Analogs

Compound Molecular Formula Substituents Key Properties Applications
2,3-Dimethoxy-N,N-dimethylbenzamide C₁₁H₁₅NO₃ 2,3-OCH₃; N,N-(CH₃)₂ Moderate lipophilicity, antidopaminergic activity Antipsychotic drug design
N,N-Diethyl-2,3-dimethoxybenzamide C₁₃H₁₉NO₃ 2,3-OCH₃; N,N-(C₂H₅)₂ High hydrophobicity, reduced receptor affinity Organic synthesis intermediate
2,3-Diamino-N,N-dimethylbenzamide C₉H₁₃N₃O 2,3-NH₂; N,N-(CH₃)₂ High polarity, enzyme inhibition potential Medicinal chemistry
N,N-Dimethylbenzamide C₉H₁₁NO N,N-(CH₃)₂ Low retention in HPLC, inert reactivity Solvent, synthetic precursor

Research Findings and Implications

  • Pharmacological Relevance : Methoxy and dimethyl groups in 2,3-dimethoxy-N,N-dimethylbenzamide contribute to its antidopaminergic activity, as seen in structurally related antipsychotics like bromobenzamide derivatives .
  • Synthetic Flexibility : The compound’s methoxy groups enable regioselective functionalization, making it a versatile scaffold for C–H activation reactions .
  • Physicochemical Trade-offs : While methylation enhances lipophilicity, it may compromise solubility, necessitating formulation optimizations for drug development .

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